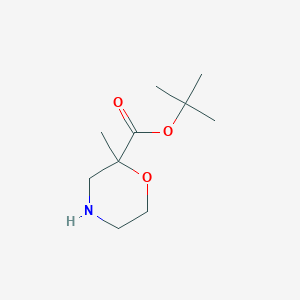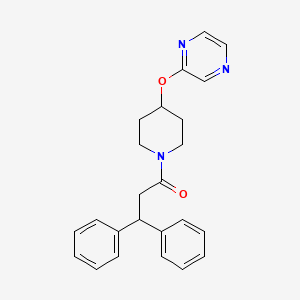
3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one, also known as DPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPP is a member of the aryl ketone family and is a white crystalline solid that is soluble in most organic solvents.
Mechanism of Action
The mechanism of action of 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is not fully understood, but it is believed to involve the inhibition of protein kinase B (Akt) signaling pathway, which plays a critical role in the regulation of cell growth, survival, and metabolism. 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases.
Biochemical and Physiological Effects:
3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels). 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is its potent anticancer activity, making it a promising candidate for the development of new anticancer drugs. 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is also relatively easy to synthesize and can be prepared in large quantities. However, one of the limitations of 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one. One area of focus could be the development of new derivatives of 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one with improved solubility and pharmacokinetic properties. Another area of focus could be the investigation of the mechanism of action of 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one in more detail, with the aim of identifying new targets for drug development. Finally, the potential applications of 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one in material science and organic synthesis could be further explored, with the aim of developing new materials and compounds with unique properties.
Synthesis Methods
The synthesis of 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one involves a multi-step process that starts with the reaction of 2-chloro-5-nitropyrazine with 1-(4-bromophenyl)-piperidine. This reaction yields 4-(2-chloro-5-nitro-pyrazin-4-yloxy)-1-(4-bromophenyl)-piperidine, which is then reduced to 4-(2-chloro-5-nitro-pyrazin-4-yloxy)-1-(4-bromophenyl)-piperidine. The final step involves the reaction of 4-(2-chloro-5-nitro-pyrazin-4-yloxy)-1-(4-bromophenyl)-piperidine with benzophenone in the presence of a base to yield 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one.
Scientific Research Applications
3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one has been shown to exhibit potent antitumor activity against a range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. In material science, 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one has been used as a building block in the synthesis of novel polymers and materials with unique optical and electronic properties. In organic synthesis, 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one has been used as a versatile reagent for the preparation of a variety of functionalized compounds.
properties
IUPAC Name |
3,3-diphenyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-24(27-15-11-21(12-16-27)29-23-18-25-13-14-26-23)17-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,18,21-22H,11-12,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFRSUSXTBQVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

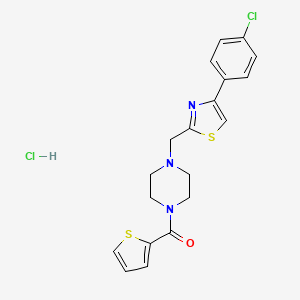
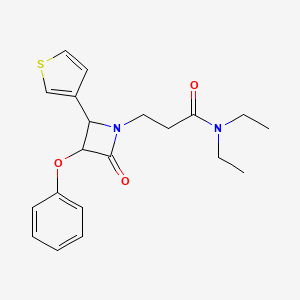
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2927137.png)
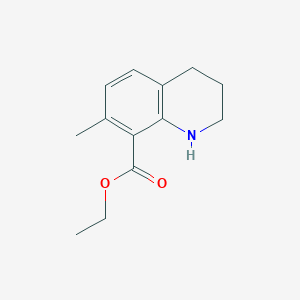
![4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2927139.png)


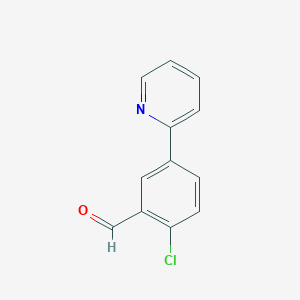
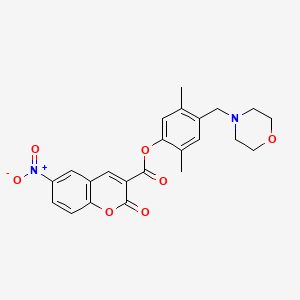

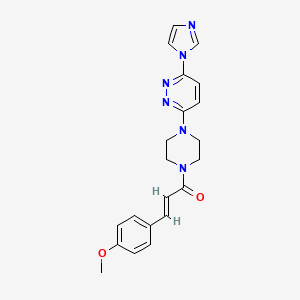
![Ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2927152.png)
![3-amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2927154.png)
